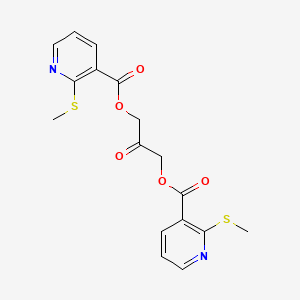
2-Oxopropane-1,3-diyl bis(2-(methylthio)nicotinate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxopropane-1,3-diyl bis(2-(methylthio)nicotinate) is a complex organic compound with the molecular formula C17H16N2O5S2. This compound is known for its unique structure, which includes two nicotinate groups attached to a central oxopropane moiety. The presence of methylthio groups further enhances its chemical properties, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of 2-Oxopropane-1,3-diyl bis(2-(methylthio)nicotinate) typically involves a multi-step process. One common method includes the reaction of nicotinic acid with methylthio compounds under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance yield and purity .
Analyse Des Réactions Chimiques
2-Oxopropane-1,3-diyl bis(2-(methylthio)nicotinate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio groups can be replaced by other nucleophiles like halides or amines. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions
Applications De Recherche Scientifique
2-Oxopropane-1,3-diyl bis(2-(methylthio)nicotinate) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 2-Oxopropane-1,3-diyl bis(2-(methylthio)nicotinate) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
2-Oxopropane-1,3-diyl bis(2-(methylthio)nicotinate) can be compared with other similar compounds such as:
2,2′-(2-Oxopropane-1,3-diyl)bis-(2-hydroxy-1H-indene-1,3(2H)-dione): This compound has a similar oxopropane core but different substituents, leading to distinct chemical and biological properties.
2,2′-(2-Oxopropane-1,3-diyl)bis-(2-hydroxy-1H-indene-1,3(2H)-dione): Another related compound with different functional groups, offering unique reactivity and applications. The uniqueness of 2-Oxopropane-1,3-diyl bis(2-(methylthio)nicotinate) lies in its specific combination of nicotinate and methylthio groups, which confer distinct chemical reactivity and potential biological activities
Propriétés
Formule moléculaire |
C17H16N2O5S2 |
|---|---|
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
[3-(2-methylsulfanylpyridine-3-carbonyl)oxy-2-oxopropyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C17H16N2O5S2/c1-25-14-12(5-3-7-18-14)16(21)23-9-11(20)10-24-17(22)13-6-4-8-19-15(13)26-2/h3-8H,9-10H2,1-2H3 |
Clé InChI |
ZOLNYZMAFRKQHL-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=CC=N1)C(=O)OCC(=O)COC(=O)C2=C(N=CC=C2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13355190.png)
![3-[(Methylsulfanyl)methyl]-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355193.png)
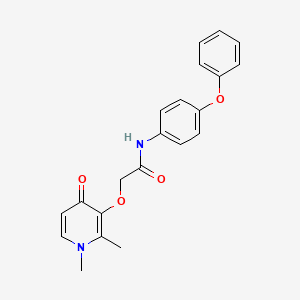

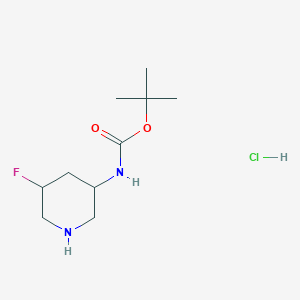
![3-[(Methylsulfanyl)methyl]-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355216.png)
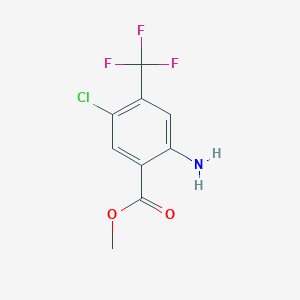


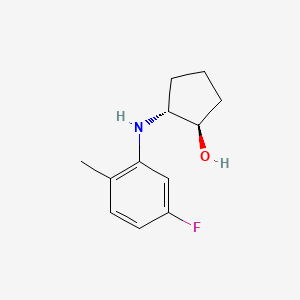
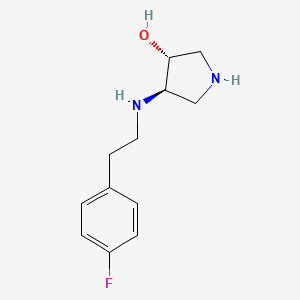
![6-(5-Bromo-2-furyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355262.png)
![[2-[(4-Methylcyclohexyl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13355265.png)
![3-[(Ethylsulfanyl)methyl]-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355285.png)
